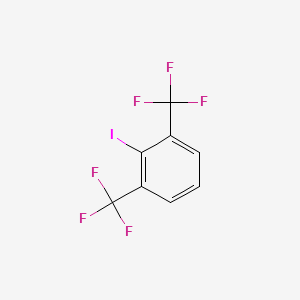
4-(Phenyl(piperidin-4-ylidene)methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenyl(piperidin-4-ylidene)methyl)pyridine is a chemical compound characterized by its unique structure, which includes a phenyl group attached to a piperidin-4-ylidene moiety, further linked to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenyl(piperidin-4-ylidene)methyl)pyridine typically involves the reaction of piperidine with phenylacetic acid derivatives under specific conditions. One common method includes the condensation of piperidine with phenylacetyl chloride in the presence of a suitable catalyst, such as aluminum chloride, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of green chemistry principles, such as the employment of environmentally friendly solvents and catalysts, is also being explored to enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Phenyl(piperidin-4-ylidene)methyl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base, such as sodium hydride (NaH).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can yield various substituted pyridines or piperidines.
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular structures.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Research has explored its use as a precursor for the development of pharmaceuticals, particularly in the treatment of pain and anxiety disorders.
Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism by which 4-(Phenyl(piperidin-4-ylidene)methyl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in pharmaceutical applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
4-Phenylpiperidine
Benzamide derivatives
Piperidine derivatives
Pyridine derivatives
Propriétés
Formule moléculaire |
C17H18N2 |
|---|---|
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
4-[phenyl(piperidin-4-ylidene)methyl]pyridine |
InChI |
InChI=1S/C17H18N2/c1-2-4-14(5-3-1)17(15-6-10-18-11-7-15)16-8-12-19-13-9-16/h1-7,10-11,19H,8-9,12-13H2 |
Clé InChI |
BSHZPHVUOPKLMJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1=C(C2=CC=CC=C2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


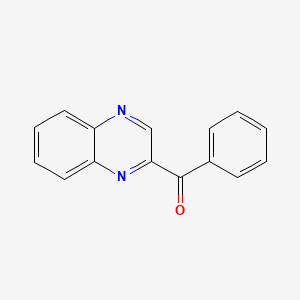
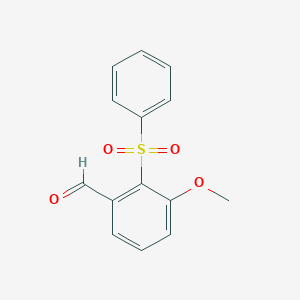
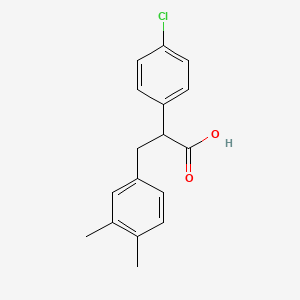
![2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B15359238.png)

![2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one](/img/structure/B15359242.png)
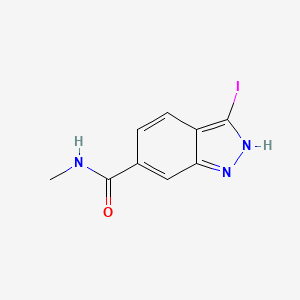

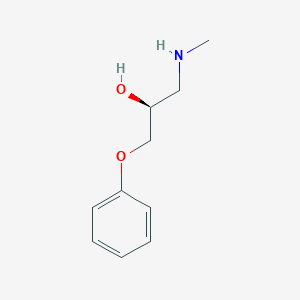

![5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine](/img/structure/B15359283.png)
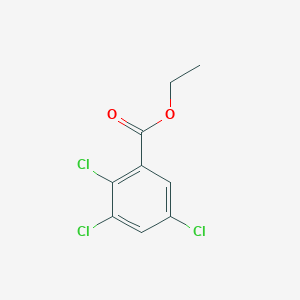
![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15359320.png)
